1-(2-Chloro-4-methylphenyl)piperazine

Description

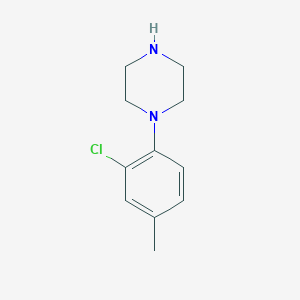

1-(2-Chloro-4-methylphenyl)piperazine is a piperazine derivative featuring a chloro substituent at the ortho (2-) position and a methyl group at the para (4-) position on the phenyl ring. Piperazine derivatives are pharmacologically significant due to their versatility in interacting with neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors . Applications extend to research chemicals, with some derivatives historically marketed as "legal highs" .

Properties

Molecular Formula |

C11H15ClN2 |

|---|---|

Molecular Weight |

210.70 g/mol |

IUPAC Name |

1-(2-chloro-4-methylphenyl)piperazine |

InChI |

InChI=1S/C11H15ClN2/c1-9-2-3-11(10(12)8-9)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3 |

InChI Key |

FLNCWBXLORVDSE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)N2CCNCC2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chloro-4-methylphenyl)piperazine can be synthesized through several methods. One common approach involves the reaction of 2-chloro-4-methylaniline with piperazine in the presence of a suitable solvent and catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with consistent quality.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-4-methylphenyl)piperazine undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules, often used in drug development.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typical choices.

Major Products Formed: The major products depend on the specific reactions and conditions. For example, substitution reactions may yield various substituted piperazines, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

1-(2-Chloro-4-methylphenyl)piperazine has several applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex organic molecules, particularly in the development of pharmaceuticals.

Biology: The compound is used in studies related to receptor binding and neurotransmitter activity, given its structural similarity to certain bioactive molecules.

Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

Industry: It is utilized in the production of various chemical intermediates and as a precursor in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism by which 1-(2-Chloro-4-methylphenyl)piperazine exerts its effects involves interaction with specific molecular targets, such as receptors or enzymes. The chloro and methyl groups on the phenyl ring influence its binding affinity and selectivity. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to modulate receptor activity and signal transduction pathways.

Comparison with Similar Compounds

Structural and Pharmacological Comparisons

The biological activity of arylpiperazines is highly dependent on the substituents' position and electronic properties. Key analogs and their properties are summarized below:

Table 1: Structural and Pharmacological Comparison of Selected Piperazine Derivatives

Key Observations:

Substituent Position: Ortho vs. Meta Chloro: mCPP (3-Cl) exhibits strong 5-HT₁B/₂C agonism , while the 2-chloro substitution in this compound may favor 5-HT₁A/₂ interactions, though empirical data are needed.

Receptor Selectivity :

- TFMPP (m-CF₃) shows 65-fold selectivity for 5-HT₁B over other subtypes , whereas mCPP has broader 5-HT₂C activity .

- 1-(2-Methoxyphenyl)piperazine derivatives demonstrate dopamine D₂ receptor affinity, highlighting the impact of alkoxy substituents .

Synthetic Accessibility :

- Derivatives with bulky groups (e.g., benzhydryl) show lower yields (32–67%) due to steric hindrance in nucleophilic substitution reactions .

- Halogenated derivatives (e.g., mCPP, TFMPP) achieve higher yields (60–85%) under optimized conditions .

Metabolism :

- Chloro and trifluoromethyl groups resist oxidative metabolism compared to methoxy or methyl groups, which undergo CYP-mediated dealkylation or hydroxylation .

Molecular Interactions and Docking Studies

- 5-HT Receptor Binding : Docking studies suggest that chloro substituents at the ortho position may form halogen bonds with 5-HT₁A residues, while methyl groups enhance hydrophobic interactions .

- Antibacterial Targets : Carboxyl groups in 1-(substituted phenyl)piperazine derivatives interact with Mg²⁺ in DNA topoisomerase II, critical for antibacterial activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.